molecular formula C18H22FN3O3 B15115060 2-({1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine

2-({1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine

Cat. No.: B15115060
M. Wt: 347.4 g/mol
InChI Key: RYNXSKWHVBHSOH-UHFFFAOYSA-N
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Description

2-({1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a fluoropyrimidine moiety, and a dimethoxyphenyl group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring is often synthesized through a series of reactions, including hydrogenation and substitution reactions. The dimethoxyphenyl group is introduced via a nucleophilic substitution reaction, while the fluoropyrimidine moiety is incorporated through a coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

2-({1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-({1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine involves its interaction with molecular targets within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific context of its application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-({1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine include other fluoropyrimidine derivatives and piperidine-based compounds. Examples include:

  • 2,4-Dimethoxybenzylamine
  • 2-(3,4-Dimethoxy-phenyl)-ethyl-(1-methyl-piperidin-4-yl)-amine

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research applications and potential therapeutic uses.

Properties

Molecular Formula

C18H22FN3O3

Molecular Weight

347.4 g/mol

IUPAC Name

2-[1-[(2,4-dimethoxyphenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine

InChI

InChI=1S/C18H22FN3O3/c1-23-16-4-3-13(17(9-16)24-2)12-22-7-5-15(6-8-22)25-18-20-10-14(19)11-21-18/h3-4,9-11,15H,5-8,12H2,1-2H3

InChI Key

RYNXSKWHVBHSOH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCC(CC2)OC3=NC=C(C=N3)F)OC

Origin of Product

United States

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